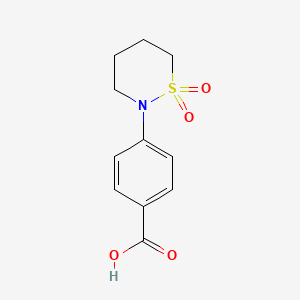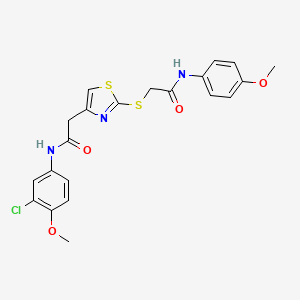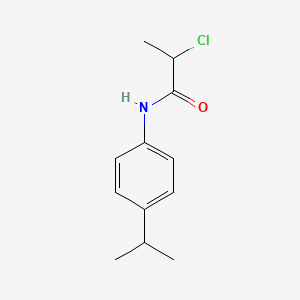
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly known as DPTU and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound has been a subject of research due to its involvement in the synthesis of novel heterocyclic compounds. For instance, studies have shown its utility in the formation of pyridine and naphthyridine derivatives through reactions with malononitriles, arene diazonium salts, and hydrazines, leading to the production of hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010). This indicates the compound's potential in synthesizing structurally diverse heterocyclic compounds with various biological activities.
Gelation Properties
Research into the gelation properties of related compounds, such as the formation of thixotropic, heat reversible gels upon the addition of urea solutions to cyclic nucleotide phosphodiesterase inhibitors, underscores the potential of using such urea derivatives in creating gel networks. These studies highlight the pH-dependent gelation and the interaction with proteins via specific residues, suggesting applications in drug delivery systems and biomedical engineering (Kirschbaum & Wadke, 1976).
Hydrogel Formation
Investigations into hydrogel formation by related compounds, focusing on the morphology and rheology of the gels, show that the physical properties of these hydrogels can be tuned by changing the identity of the anion. This suggests potential applications in creating customized hydrogels for various scientific and technological purposes, including tissue engineering and as scaffolds for drug delivery (Lloyd & Steed, 2011).
Anti-tumor Activity
There's also significant interest in derivatives of this compound for their anti-tumor properties. Novel synthesis methods have led to the creation of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in various cancer cell lines. These studies offer insights into the development of new anticancer agents, highlighting the therapeutic potential of such compounds (Nassar et al., 2015).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBAWBCKCSCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)


![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)


![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)


![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)